REACTION_CXSMILES
|
[C:1]([C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[O:9])=[CH:6][CH:5]=1)([OH:3])=O.O1CCCC1.[CH2:17]([NH2:20])[CH2:18][CH3:19]>O>[CH:8]([C:7]1[CH:10]=[CH:11][C:4]([C:1]([NH:20][CH2:17][CH2:18][CH3:19])=[O:3])=[CH:5][CH:6]=1)=[O:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C1=CC=C(C=O)C=C1
|
Name
|
N,N'-carbonyldiimidazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 15.0 g
|
Type
|
WAIT
|
Details
|
to stand at room temperature for 18 hours
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
is then heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for one hour
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
The oil which separates is washed twice with water
|
Type
|
CUSTOM
|
Details
|
purified
|
Type
|
CUSTOM
|
Details
|
by partition chromatography
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=CC=C(C(=O)NCCC)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |